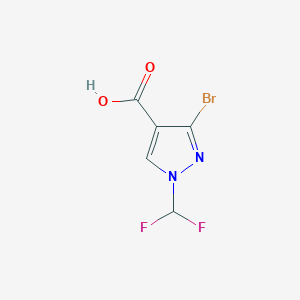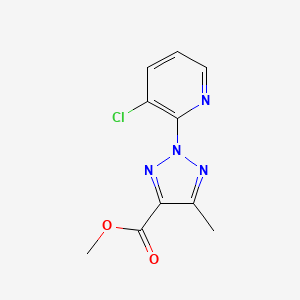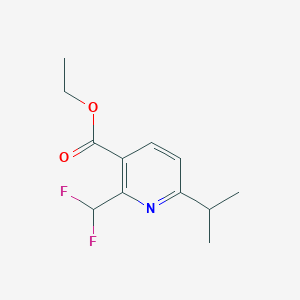
Ethyl 2-(difluoromethyl)-6-isopropylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(difluoromethyl)-6-isopropylnicotinate is a chemical compound that belongs to the class of nicotinates It features a difluoromethyl group and an isopropyl group attached to a nicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-6-isopropylnicotinate typically involves the difluoromethylation of nicotinic acid derivatives. One common method is the reaction of 2-(difluoromethyl)-6-isopropylnicotinic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced catalysts and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(difluoromethyl)-6-isopropylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted nicotinates depending on the reagents used.
Scientific Research Applications
Ethyl 2-(difluoromethyl)-6-isopropylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-(difluoromethyl)-6-isopropylnicotinate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, making it a potent inhibitor of certain enzymes. The isopropyl group contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes. These properties enable the compound to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 2-(difluoromethyl)-6-isopropylnicotinate can be compared with other similar compounds such as Ethyl bromodifluoroacetate and other difluoromethylated nicotinates. What sets it apart is its unique combination of the difluoromethyl and isopropyl groups, which confer distinct chemical and biological properties. Similar compounds include:
Ethyl bromodifluoroacetate: Used in similar synthetic applications but lacks the isopropyl group.
Difluoromethylated nicotinates: Share the difluoromethyl group but differ in other substituents, affecting their reactivity and applications.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
Molecular Formula |
C12H15F2NO2 |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
ethyl 2-(difluoromethyl)-6-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15F2NO2/c1-4-17-12(16)8-5-6-9(7(2)3)15-10(8)11(13)14/h5-7,11H,4H2,1-3H3 |
InChI Key |
YQDXZRORUIAONW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(C)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B11776195.png)
![7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11776201.png)

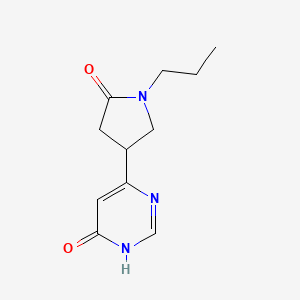
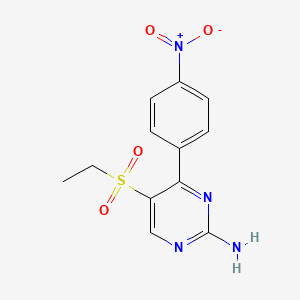
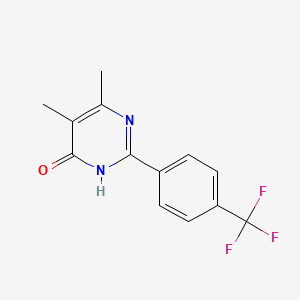
![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11776218.png)
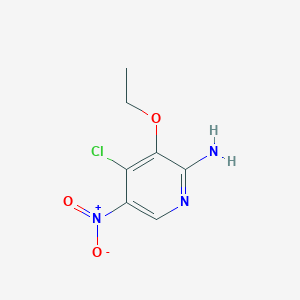
![Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11776227.png)
![2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11776231.png)
